molecular formula C13H19NO2S2 B5801784 N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide

N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide

Cat. No.: B5801784
M. Wt: 285.4 g/mol
InChI Key: JOFUTZDYSFRUFM-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide is an organic compound with the molecular formula C13H19NO2S2 It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a cyclohexyl group and a methylsulfanyl group on the benzene ring

Properties

IUPAC Name

N-cyclohexyl-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c1-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFUTZDYSFRUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexyl and methylsulfanyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(methylsulfanyl)benzenesulfonamide is unique due to the presence of both cyclohexyl and methylsulfanyl groups, which impart distinct chemical properties and potential biological activities. The combination of these groups enhances the compound’s versatility in various applications compared to its analogs .

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